"2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol chemical properties"
"2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol chemical properties"
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
Introduction
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a substituted aminophenol molecule that incorporates a tetrahydropyran (THP) ether linkage. This compound is of significant interest to researchers in medicinal chemistry and drug discovery. Its structure combines three key functional motifs: a nucleophilic aromatic amine, an acidic phenol, and a bulky, saturated heterocyclic ether. This unique combination makes it a versatile building block for synthesizing more complex molecules with potential therapeutic applications. The aminophenol core is a well-established pharmacophore present in numerous biologically active compounds, while the tetrahydropyran moiety is frequently introduced to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.
This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, predicted spectral data, and potential applications of this compound, designed for professionals in chemical research and drug development.
Chemical Identity and Molecular Structure
The fundamental identity of this molecule is defined by its structural formula and molecular weight.
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Systematic Name: 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
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Molecular Formula: C₁₁H₁₅NO₃
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Molecular Weight: 209.24 g/mol
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CAS Number: While the specific CAS number 186590-39-6 is associated with this structure in supplier databases, a regioisomer, 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)phenol, is assigned CAS 2988481-56-5.[1] Researchers should verify the identity of any sourced material.
Caption: Molecular Structure of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.
Physicochemical Properties (Predicted)
Experimental data for this specific molecule is not widely published. The following properties are predicted based on the known characteristics of its constituent functional groups, primarily 2-aminophenol and substituted tetrahydropyrans.
| Property | Predicted Value / Description | Rationale & References |
| Appearance | Off-white to tan or light brown solid. | Aminophenols are known to be colorless when pure but are susceptible to air oxidation, which can lead to colored polymeric byproducts.[2][3] |
| Melting Point | 160 - 180 °C | 2-Aminophenol has a melting point of 174 °C. The addition of the bulky, non-polar THP group may slightly lower or raise this value depending on crystal packing efficiency.[2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Slightly soluble in hot water. Sparingly soluble in non-polar solvents like hexane. | The polar amino and hydroxyl groups confer solubility in polar solvents. The THP ether adds some lipophilic character. 2-Aminophenol is soluble in ethanol and hot water.[2] |
| pKa | pKa₁ ≈ 4.5 - 5.0 (for -NH₃⁺)pKa₂ ≈ 9.5 - 10.0 (for -OH) | These values are estimated based on 2-aminophenol (pKa₁: 4.7, pKa₂: 9.7). The ether substituent is not expected to significantly alter the acidity/basicity.[2] |
| Stability | Stable under standard laboratory conditions. Sensitive to air and light, particularly in solution. Should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). | Like other aminophenols, it is prone to oxidation, which is often catalyzed by light or trace metals.[2][4] |
Synthesis and Reactivity
Core Reactivity Principles
The chemical behavior of this molecule is dictated by the interplay of its three primary functional groups:
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Aromatic Amine (-NH₂): This group is a potent nucleophile and a base. It readily undergoes acylation, alkylation, and diazotization reactions. It is also a strong activating group, directing electrophiles to the ortho and para positions of the aromatic ring.[3][5]
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Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide. This is the key to forming the ether linkage. It is also an activating, ortho-, para-directing group.[2][5]
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Tetrahydropyran Ether: The C-O-C ether linkage is generally stable to a wide range of reaction conditions, except for strong acids which can cause cleavage. This stability makes the THP group a suitable moiety for inclusion in drug candidates.
Proposed Synthetic Pathway
A robust and logical synthesis can be achieved via a multi-step process involving protection, etherification, and reduction. The Williamson ether synthesis is the key step for forming the C-O bond between the phenol and the THP ring.[6][7][8]
Caption: Proposed workflow for the synthesis of the target molecule.
Experimental Protocol (Exemplary)
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Protection: Dissolve 4-amino-2-nitrophenol in a suitable solvent like tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O) to protect the amino group. After reaction completion, isolate the Boc-protected intermediate.
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Etherification (Williamson Synthesis): Suspend the protected intermediate in a dry, aprotic solvent (e.g., DMF or THF). Add a strong, non-nucleophilic base like sodium hydride (NaH) at 0 °C to deprotonate the phenolic hydroxyl, forming the sodium phenoxide in situ.[7] Add a solution of a good electrophile, such as tetrahydropyran-4-yl tosylate, and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This Sₙ2 reaction forms the desired ether linkage.[8][9]
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Reduction: Dissolve the ether-linked intermediate in a solvent like ethanol or ethyl acetate. Add a catalyst, such as 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) to reduce the nitro group (-NO₂) to the primary amine (-NH₂).
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Deprotection: Dissolve the resulting compound in a solvent like dichloromethane (DCM). Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group, yielding the final product, 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.
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Purification: The final compound should be purified using an appropriate technique, such as column chromatography on silica gel or recrystallization, to remove any unreacted starting materials or byproducts.
Predicted Spectroscopic Data
The following spectral characteristics are predicted based on the molecule's structure and data from analogous compounds.
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | ~8.0-9.0 ppm (broad singlet, 1H): Phenolic -OH proton. ~6.5-6.8 ppm (multiplets, 3H): Aromatic protons, likely exhibiting a complex ABC spin system. ~4.4-4.6 ppm (multiplet, 1H): The CH -O proton on the THP ring. ~3.8-4.0 ppm (multiplet, 2H): The two axial protons on the THP ring adjacent to the ring oxygen (-O-CH ₂-). ~3.4-3.6 ppm (multiplet, 2H): The two equatorial protons on the THP ring adjacent to the ring oxygen (-O-CH ₂-). ~3.5-4.5 ppm (broad singlet, 2H): Amino -NH ₂ protons. ~1.9-2.1 ppm (multiplet, 2H): The two axial protons on the THP ring beta to the ring oxygen. ~1.6-1.8 ppm (multiplet, 2H): The two equatorial protons on the THP ring beta to the ring oxygen.[10] |
| ¹³C NMR | ~145-155 ppm: Two aromatic carbons directly bonded to oxygen (C-O). ~135-145 ppm: Aromatic carbon bonded to the amino group (C-N). ~100-120 ppm: Three aromatic C-H carbons. ~70-75 ppm: The C H-O carbon of the THP ring. ~65-70 ppm: The two C H₂-O carbons of the THP ring. ~30-35 ppm: The two C H₂ carbons beta to the ring oxygen.[11][12] |
| IR (Infrared) | 3300-3500 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations. 2850-3000 cm⁻¹: Aliphatic C-H stretching from the THP ring. ~1600 cm⁻¹ & ~1500 cm⁻¹: Aromatic C=C stretching. ~1200-1250 cm⁻¹ (strong): Aryl-O (ether) C-O stretching. ~1050-1100 cm⁻¹ (strong): Aliphatic-O (ether) C-O stretching. |
| Mass Spec. | Expected M⁺ peak at m/z = 209.11. Key Fragmentation: A prominent fragment would be expected from the cleavage of the C-O ether bond, resulting in a fragment for the aminophenol radical cation (m/z = 108) and a fragment corresponding to the oxonium ion of the THP ring (m/z = 101). Another likely fragmentation is the loss of the THP ring via rearrangement, giving a fragment at m/z = 125.[13][14][15] |
Applications in Research and Drug Development
This molecule serves as a valuable scaffold for chemical biology and medicinal chemistry.
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Scaffold for Kinase Inhibitors: The aminophenol moiety is a common feature in inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The specific substitution pattern of this molecule could be exploited to achieve selectivity for certain kinase families.[16]
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Bioisosteric Replacement: In drug design, a phenolic hydroxyl is sometimes replaced with other groups to fine-tune properties. The THP-ether derivative can be considered a bioisostere of a more complex or metabolically labile group, offering improved pharmacokinetic profiles.[17][18]
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Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with defined chemical handles, it is an ideal candidate for FBDD screening campaigns to identify initial hits against novel biological targets.
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Intermediate for Fused Heterocycles: The amino and hydroxyl groups are perfectly positioned for cyclization reactions to build more complex, rigid heterocyclic systems like benzoxazoles or other fused-ring structures found in many pharmacologically active agents.[19][20]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on the known hazards of aminophenols and related aromatic amines.
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber). A lab coat is required.
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Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
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Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from strong oxidizing agents.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended to prevent oxidative degradation.
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First Aid:
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If Inhaled: Move to fresh air.
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In Case of Skin Contact: Wash off immediately with plenty of soap and water.
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In Case of Eye Contact: Rinse cautiously with water for several minutes.
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If Swallowed: Rinse mouth with water. Do NOT induce vomiting.
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In all cases of exposure, seek immediate medical advice.
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